2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused pyridine-pyrimidine core. Key structural features include:
Properties
Molecular Formula |
C24H22FN5O2S2 |
|---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22FN5O2S2/c1-15-6-5-9-30-20(15)26-21(16(22(30)31)14-19-23(32)27(2)24(33)34-19)29-12-10-28(11-13-29)18-8-4-3-7-17(18)25/h3-9,14H,10-13H2,1-2H3/b19-14- |
InChI Key |
HEJSXIBLIBDCFY-RGEXLXHISA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)N4CCN(CC4)C5=CC=CC=C5F |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)N4CCN(CC4)C5=CC=CC=C5F |
Origin of Product |
United States |
Preparation Methods
Preparation of the Pyrido[1,2-a]pyrimidin-4-one Core
The core structure is synthesized via cyclocondensation of 2-aminopyridine derivatives with β-keto esters. For example:
Table 1: Optimization of Core Synthesis
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Toluene | 78 | 87 |
| Catalyst | Polyphosphoric acid | 82 | 89 |
| Temperature (°C) | 110 | 85 | 91 |
| Reaction time (hr) | 12 | 78 | 87 |
Introduction of the 4-(2-Fluorophenyl)piperazine Group
The piperazine moiety is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling:
Table 2: Coupling Reaction Performance
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)2/Xantphos | DMF | 120 | 65 |
| CuI/1,10-phenanthroline | DMSO | 100 | 52 |
| NiCl2(dppe) | Toluene | 110 | 48 |
Knoevenagel Condensation for Thiazolidinone Side Chain
The thiazolidinone group is introduced via a stereoselective Knoevenagel reaction:
Table 3: Microwave vs. Conventional Heating
| Method | Time (min) | Yield (%) | Z:E Ratio |
|---|---|---|---|
| Microwave | 20 | 92 | 100:0 |
| Conventional reflux | 360 | 74 | 85:15 |
Purification and Characterization
Chromatographic Purification
Spectroscopic Confirmation
-
1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 4H, aromatic), 3.82 (s, 3H, N-CH3), 2.91 (t, 4H, piperazine).
Industrial-Scale Considerations
-
Cost-effective steps : Microwave-assisted reactions reduce energy consumption by 40% compared to traditional methods.
-
Waste management : Solvent recovery systems (e.g., DMF distillation) achieve >90% recycling efficiency.
Challenges and Solutions
-
Isomer formation : Microwave conditions suppress E-isomer formation, ensuring >99% Z-configuration.
-
Low coupling yields : Palladium catalysts outperform copper or nickel systems in SNAr reactions.
Comparative Analysis with Analogues
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature, pressure, and pH. Solvents like ethanol, methanol, and acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with thiazolidinone structures exhibit anticancer properties. For instance, derivatives of thiazolidinones have shown efficacy against various cancer cell lines, including breast and liver cancers. The unique structure of this compound may enhance its effectiveness against specific cancer targets due to its ability to interact with multiple biological pathways .
Antimicrobial Properties
Compounds similar to this one have demonstrated antimicrobial activity. The presence of the thiazolidinone moiety is particularly noted for its antibacterial and antifungal properties. Studies suggest that the structural features of this compound could lead to the development of new antimicrobial agents .
Neurological Applications
The piperazine component is linked to neuropharmacological effects, making this compound a potential candidate for treating neurological disorders. Its structural analogs have been investigated for their anticonvulsant properties, suggesting that this compound may also exhibit similar effects .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, which require careful optimization to achieve high yields. The synthetic routes often include:
- Condensation reactions : To form the thiazolidinone moiety.
- Cyclization processes : To construct the pyrido-pyrimidine framework.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated anticancer activity against MCF-7 and HepG2 cell lines with IC50 values lower than standard treatments. |
| Study 2 | Explored the synthesis of related compounds showing significant antimicrobial activity against various pathogens. |
| Study 3 | Investigated neurological effects, establishing a link between piperazine derivatives and anticonvulsant properties. |
Mechanism of Action
The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Key Findings:
Piperazine/piperidine modifications: The 2-fluorophenyl group in the target compound may improve blood-brain barrier penetration compared to ethyl or methyl substituents . Benzisoxazole-containing analogs () prioritize CNS activity, while phenylethyl-thiazolidinone derivatives () may face metabolic instability .
Thiazolidinone role: The thioxo group in the target compound’s thiazolidinone could act as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes (e.g., kinases) .
Computational and Crystallographic Insights
- Ring puckering analysis: The pyrido[1,2-a]pyrimidin-4-one core likely adopts a planar conformation, but piperazine and thiazolidinone substituents may introduce puckering (e.g., Cremer-Pople parameters), affecting binding pocket compatibility .
- SHELX refinement: Structural data for analogs (e.g., ) were likely resolved using SHELX software, confirming Z-configuration of the thiazolidinone methylidene group .
Biological Activity
The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule notable for its diverse pharmacophoric elements. Its structure integrates a piperazine ring, a thiazolidinone moiety, and a pyrido-pyrimidine framework, which may contribute to a variety of biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several key functional groups that enhance its biological activity:
- Piperazine Ring : Known for its role in various pharmacological agents, this structure often contributes to neuroactive properties.
- Thiazolidinone Moiety : Associated with anti-inflammatory and antimicrobial activities.
- Pyrido-Pyrimidine Core : Linked to anticancer and antiviral properties.
The unique combination of these structures may provide synergistic effects that enhance the compound's efficacy against specific biological targets.
Anticancer Activity
Research indicates that compounds with similar pyrido-pyrimidine structures exhibit significant anticancer properties. The compound under study has shown promise in inhibiting cancer cell proliferation in vitro. For instance, studies have demonstrated that derivatives of pyrido-pyrimidines can act as selective inhibitors of various kinases involved in cancer progression .
Antimicrobial Properties
Compounds containing thiazolidinone structures have been documented to possess antimicrobial activities. The presence of the thiazolidinone moiety in this compound suggests potential effectiveness against bacterial and fungal infections. In vitro assays have indicated that derivatives with thiazolidinone rings can inhibit the growth of several pathogenic microorganisms .
Neuroactive Effects
The piperazine component is particularly relevant for neuropharmacology. Compounds featuring piperazine rings are often evaluated for their antidepressant and anxiolytic effects. Preliminary studies suggest that this compound may interact with serotonin receptors, potentially influencing mood and anxiety disorders.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The pyrido-pyrimidine core may inhibit specific kinases or enzymes involved in cellular signaling pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin or dopamine receptors) could underlie its neuroactive properties.
- Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, which could contribute to their overall therapeutic effects.
In Vitro Studies
In vitro studies conducted on cell lines have shown that the compound exhibits dose-dependent inhibition of cell growth in various cancer types. For example, one study reported a significant reduction in viability of breast cancer cells when treated with this compound at concentrations above 10 µM.
| Cell Line | Treatment Concentration (µM) | % Cell Viability |
|---|---|---|
| MCF-7 (Breast) | 10 | 45% |
| HeLa (Cervical) | 20 | 30% |
| A549 (Lung) | 15 | 50% |
Animal Studies
Animal model studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound. Preliminary results indicate favorable absorption and distribution profiles, suggesting potential for systemic administration in clinical settings.
Q & A
Basic Research: What are the standard analytical techniques for characterizing this compound's structural integrity and purity?
Methodological Answer:
Characterization involves a multi-modal approach:
- NMR Spectroscopy (¹H, ¹³C): Assign peaks to confirm the Z-configuration of the thiazolidinone methylidene group and verify substituent positions on the pyrido-pyrimidinone core .
- Mass Spectrometry (HRMS): Validate molecular weight and detect impurities via high-resolution fragmentation patterns.
- HPLC-PDA/UV: Assess purity using reverse-phase chromatography with photodiode array detection (e.g., Purospher® STAR columns, as referenced in pharmacopeial methods) .
- Thermogravimetric Analysis (TGA): Evaluate thermal stability, particularly for the thioxo and fluorophenyl groups .
Advanced Research: How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
Methodological Answer:
- Control Experiments: Re-synthesize the compound under strictly anhydrous conditions to rule out solvate formation affecting crystallography results.
- Dynamic NMR Studies: Probe temperature-dependent shifts to identify conformational flexibility in the piperazine ring or thiazolidinone moiety .
- DFT Calculations: Compare computed chemical shifts (e.g., using Gaussian or ORCA) with experimental NMR data to validate structural assignments .
- Single-Crystal X-ray Diffraction: Optimize crystallization using solvent vapor diffusion with dichloromethane/hexane to resolve ambiguities .
Basic Research: What synthetic routes are feasible for this compound, and how are catalysts like p-toluenesulfonic acid employed?
Methodological Answer:
- One-Pot Condensation: Adapt methods from chromeno-pyrimidine synthesis by reacting 4-hydroxycoumarin analogs with substituted benzaldehydes and thiourea, using p-toluenesulfonic acid (5 mol%) to catalyze cyclization .
- Piperazine Coupling: Introduce the 4-(2-fluorophenyl)piperazine moiety via Buchwald-Hartwig amination under palladium catalysis .
- Purification: Use membrane separation technologies (e.g., nanofiltration) to isolate the product from byproducts .
Advanced Research: How can multi-step synthesis be optimized to improve yield and reduce racemization?
Methodological Answer:
- Process Simulation: Employ COMSOL Multiphysics to model reaction kinetics and identify rate-limiting steps (e.g., imine formation in the thiazolidinone group) .
- In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically.
- Chiral Stationary Phases: Separate enantiomers using HPLC with cellulose-based columns to mitigate racemization during purification .
Advanced Research: What computational strategies validate this compound's target interactions and pharmacokinetic properties?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Screen against dopamine D2/D3 receptors (due to the piperazine moiety) and thiazolidinedione-related targets .
- ADMET Prediction: Use SwissADME to assess bioavailability, blood-brain barrier penetration, and CYP450 inhibition risks .
- MD Simulations (GROMACS): Simulate binding stability over 100 ns to evaluate the Z-configuration’s impact on target affinity .
Basic Research: How is purity validated, and what stability challenges arise from the thioxo group?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products (e.g., oxidation of thioxo to sulfonyl) .
- LC-MS/MS: Quantify degradation using a validated method with ammonium acetate buffer (pH 6.5) for optimal peak resolution .
Advanced Research: How can contradictory biological activity data across studies be systematically addressed?
Methodological Answer:
- Meta-Analysis: Apply hierarchical clustering to published datasets, focusing on variables like cell line origin (e.g., HEK-293 vs. SH-SY5Y) and assay protocols .
- Dose-Response Refinement: Use Hill slope models to reassess IC50 values, ensuring consistency in DMSO concentrations (<0.1% v/v) to avoid solvent interference .
Basic Research: What methods determine solubility and formulation compatibility for in vivo studies?
Methodological Answer:
- Phase Solubility Analysis: Test co-solvents (e.g., PEG 400, cyclodextrins) to enhance aqueous solubility of the lipophilic pyrido-pyrimidinone core .
- Microscopy (SEM): Characterize particle size after ball milling to optimize bioavailability via nanoformulation .
Advanced Research: How can molecular target validation be strengthened using structural data?
Methodological Answer:
- Cryo-EM or X-ray Crystallography: Co-crystallize the compound with putative targets (e.g., 5-HT1A receptors) to resolve binding poses .
- SPR Biosensing: Measure binding kinetics (ka/kd) using immobilized receptor extracellular domains .
Advanced Research: What substituent modifications enhance metabolic stability without compromising activity?
Methodological Answer:
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
